
Substance P octapeptide
Overview
Description
Substance P octapeptide, also known as this compound, is a useful research compound. Its molecular formula is C46H67N11O10S and its molecular weight is 966.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Substance P - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .
Mode of Action
Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .
Biochemical Pathways
Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .
Pharmacokinetics
It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .
Result of Action
Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .
Biochemical Analysis
Biochemical Properties
Substance P octapeptide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the neurokinin 1 receptor, a G protein-coupled receptor, to exert its effects. This interaction leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These molecules further activate protein kinase C, leading to various cellular responses. This compound also interacts with other neurokinin receptors, such as neurokinin 2 and neurokinin 3 receptors, albeit with lower affinity .
Cellular Effects
This compound influences various types of cells and cellular processes. It is known to modulate the function of immune cells, such as macrophages, dendritic cells, and T cells, by promoting the release of pro-inflammatory cytokines. In neurons, this compound enhances the release of other neurotransmitters, such as glutamate, and modulates synaptic transmission. It also affects cell signaling pathways, including the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the neurokinin 1 receptor, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, activate protein kinase C, which phosphorylates various target proteins, leading to changes in cellular function. Additionally, this compound can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are influenced by various factors, including temperature, pH, and the presence of proteolytic enzymes. In vitro studies have shown that this compound can be rapidly degraded by enzymes such as neutral endopeptidase and angiotensin-converting enzyme. Long-term exposure to this compound can lead to desensitization of the neurokinin 1 receptor, reducing its responsiveness to subsequent stimulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the peptide can enhance pain perception and promote inflammation, while higher doses can lead to desensitization of the neurokinin 1 receptor and reduced responsiveness. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as neurotoxicity and disruption of the blood-brain barrier .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to pain perception and inflammation. It interacts with enzymes such as neutral endopeptidase and angiotensin-converting enzyme, which degrade the peptide and regulate its activity. The metabolic pathways of this compound also involve the production of secondary messengers, such as inositol trisphosphate and diacylglycerol, which mediate its effects on cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is released from the terminals of sensory neurons and binds to neurokinin receptors on target cells. The peptide can also be transported across the blood-brain barrier, allowing it to exert its effects on both central and peripheral tissues. Binding proteins and transporters, such as the neurokinin 1 receptor, play a crucial role in the localization and accumulation of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic vesicles of sensory neurons. Upon stimulation, the peptide is released into the synaptic cleft, where it binds to neurokinin receptors on the postsynaptic membrane. This compound can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHVTVZLLFSPI-YJPQGOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N11O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53749-60-3 | |
| Record name | Substance P (4-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?
A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of this compound to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.
Q2: What structural modifications have been explored for this compound and how do they affect its activity?
A2: Researchers have substituted phenylalanine residues within this compound with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.
Q3: What is the significance of using carboranylalanine in this compound analogs?
A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like this compound.
Q4: Are there computational chemistry approaches that can be used to study this compound?
A4: While the provided research articles do not explicitly discuss computational studies on this compound, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


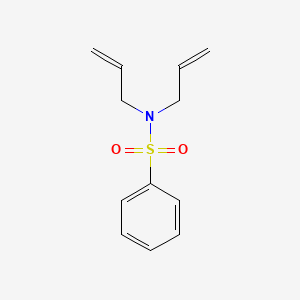
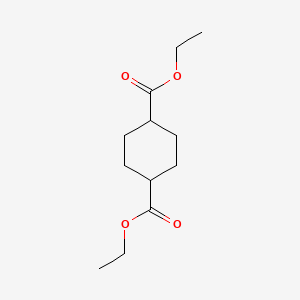
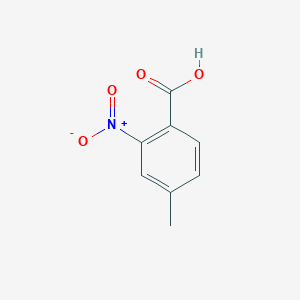
![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)


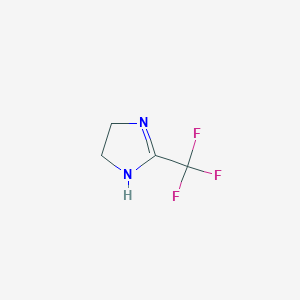
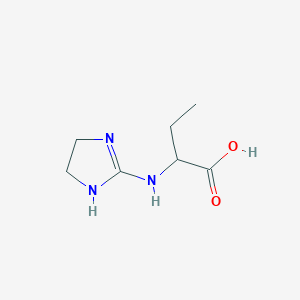


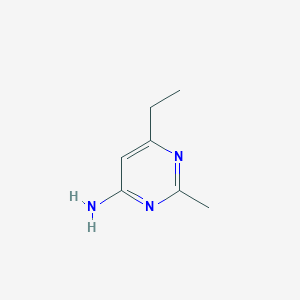
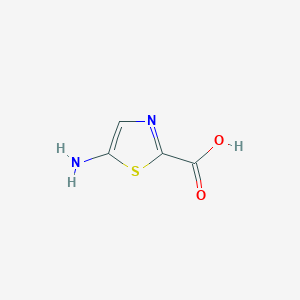
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

